7-Bromo-4-chloro-2-(methylthio)pyrrolo[2,1-f][1,2,4]triazine
Overview
Description
7-Bromo-4-chloro-2-(methylthio)pyrrolo[2,1-f][1,2,4]triazine is a heterocyclic compound that features a unique bicyclic structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-4-chloro-2-(methylthio)pyrrolo[2,1-f][1,2,4]triazine typically involves the bromination of 4-chloro-2-(methylthio)pyrrolo[2,1-f][1,2,4]triazine. One common method includes the use of N-bromosuccinimide (NBS) in a solvent mixture of tetrahydrofuran (THF) and methanol at low temperatures (0°C), followed by stirring at room temperature . The reaction mixture is then worked up by partitioning between water and dichloromethane (DCM), followed by purification through column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions, solvent usage, and purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
7-Bromo-4-chloro-2-(methylthio)pyrrolo[2,1-f][1,2,4]triazine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The methylthio group can be oxidized to sulfoxide or sulfone, and reduced back to the thiol form.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination reactions.
Tetrahydrofuran (THF) and Methanol: Common solvents for the bromination reaction.
Dichloromethane (DCM): Used for extraction and purification.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives depending on the nucleophile introduced .
Scientific Research Applications
7-Bromo-4-chloro-2-(methylthio)pyrrolo[2,1-f][1,2,4]triazine has several applications in scientific research, particularly in the fields of:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, including kinase inhibitors and antiviral drugs.
Biological Studies: Used in the study of enzyme inhibition and protein interactions.
Industrial Chemistry: Employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Bromo-4-chloro-2-(methylthio)pyrrolo[2,1-f][1,2,4]triazine involves its interaction with specific molecular targets, such as kinases and other enzymes. The compound can inhibit the activity of these targets by binding to their active sites, thereby modulating various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[2,1-f][1,2,4]triazine: The parent compound, known for its antiviral and anticancer properties.
4-Chloro-2-(methylthio)pyrrolo[2,1-f][1,2,4]triazine: A precursor in the synthesis of the target compound.
Uniqueness
7-Bromo-4-chloro-2-(methylthio)pyrrolo[2,1-f][1,2,4]triazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for developing new therapeutic agents and studying biochemical processes .
Properties
IUPAC Name |
7-bromo-4-chloro-2-methylsulfanylpyrrolo[2,1-f][1,2,4]triazine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClN3S/c1-13-7-10-6(9)4-2-3-5(8)12(4)11-7/h2-3H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDTZPGFYRDCGAZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN2C(=CC=C2Br)C(=N1)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClN3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101186874 | |
Record name | 7-Bromo-4-chloro-2-(methylthio)pyrrolo[2,1-f][1,2,4]triazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101186874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.56 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1232815-51-8 | |
Record name | 7-Bromo-4-chloro-2-(methylthio)pyrrolo[2,1-f][1,2,4]triazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1232815-51-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Bromo-4-chloro-2-(methylthio)pyrrolo[2,1-f][1,2,4]triazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101186874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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